molecular formula C23H30N2O5S B2584104 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 922124-84-3

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2584104
CAS RN: 922124-84-3
M. Wt: 446.56
InChI Key: YVOXHGBBSFZFHA-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been the subject of various studies focusing on its synthesis and chemical properties. Novel methods for the synthesis of related compounds have been developed to improve yield and simplify the process. For instance, a study reviewed the novel synthesis methods for omeprazole, a compound with a somewhat similar complex structure, providing insights into the development of proton pump inhibitors. The synthesis involved multiple steps, including the formation of an ester and coupling with a Grignard reagent, emphasizing the intricate procedures involved in the creation of such complex molecules (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Occurrence and Effects

Certain compounds structurally related to the queried chemical have been extensively studied for their environmental occurrence, fate, and potential effects. A critical review summarized the occurrence of novel brominated flame retardants (NBFRs) in various environments, including their registration and potential risks. The study highlighted the need for more research on their environmental fate and toxicity, showing the environmental relevance of such complex compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Applications in Material Science

Research has also explored the applications of structurally complex compounds in material science. For instance, the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes were examined, showing that replacing certain solvents in these scintillators does not alter their efficiency or stability, indicating the versatility and robustness of such compounds in material applications (Salimgareeva & Kolesov, 2005).

Pharmacological Research

The compound's pharmacological applications, especially in cancer research, have been a subject of interest. A chapter reported the cytotoxicity of African medicinal spices and vegetables, demonstrating the potential of natural compounds in tackling malignant diseases. The mode of action of the reported extracts and compounds included induction of apoptosis and disruption of mitochondrial membrane potential, highlighting the pharmacological potential of complex compounds in cancer treatment (Kuete, Karaosmanoğlu, & Sivas, 2017).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-15(2)13-25-18-9-8-17(12-20(18)30-14-23(4,5)22(25)26)24-31(27,28)21-11-16(3)7-10-19(21)29-6/h7-12,15,24H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOXHGBBSFZFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide

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